molecular formula C56H77Cl4N3O12 B144032 Aurobin CAS No. 130377-60-5

Aurobin

Cat. No. B144032
M. Wt: 1126 g/mol
InChI Key: FYBPKUIKUPJSGB-WRGLNDQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurobin is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Aurobin is also known as gold nanoparticles or colloidal gold, which is a suspension of gold particles in a liquid. The unique properties of Aurobin make it an excellent candidate for use in a range of applications, including biomedical research, drug delivery, and nanotechnology.

Mechanism Of Action

Aurobin works by binding to biomolecules such as proteins and DNA, which can alter their function. It can also induce oxidative stress in cells, which can lead to cell death. Aurobin has been shown to have a preferential binding affinity for cancer cells, making it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

Aurobin has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress in cells, which can lead to cell death. It can also modulate immune responses and has anti-inflammatory properties. Aurobin has been shown to have excellent biocompatibility, which makes it an excellent candidate for use in biomedical research.

Advantages And Limitations For Lab Experiments

Aurobin has several advantages for use in lab experiments. It is biocompatible, stable, and can be easily functionalized with biomolecules. It is also relatively easy to synthesize and has a long shelf life. However, Aurobin can be difficult to work with due to its tendency to aggregate, which can affect its properties and applications.

Future Directions

There are several future directions for the use of Aurobin in various fields. In the field of drug delivery, Aurobin could be used to deliver drugs to specific cells or tissues. In the field of nanotechnology, Aurobin could be used to create new materials with unique properties. In the field of biomedical research, Aurobin could be used to develop new imaging and diagnostic tools. Overall, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, Aurobin is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its excellent biocompatibility, stability, and ease of functionalization make it an excellent candidate for use in drug delivery, imaging, and diagnostic applications. While there are limitations to its use, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of Aurobin involves reducing gold ions to gold nanoparticles using a reducing agent. The most commonly used reducing agent is sodium citrate, which is added to a solution of gold ions to initiate the reduction process. The resulting gold nanoparticles are stabilized with a surfactant or polymer to prevent aggregation.

Scientific Research Applications

Aurobin has been extensively studied for its potential applications in biomedical research. It has been shown to have excellent biocompatibility and can be easily functionalized with biomolecules such as proteins and DNA. This makes it an excellent candidate for use in drug delivery, imaging, and diagnostic applications.

properties

CAS RN

130377-60-5

Product Name

Aurobin

Molecular Formula

C56H77Cl4N3O12

Molecular Weight

1126 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride

InChI

InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1

InChI Key

FYBPKUIKUPJSGB-WRGLNDQXSA-N

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl

synonyms

aurobin
dexpanthenol - lidocaine - prednisolone - triclosan
dexpanthenol, lidocaine, prednisolone, triclosan drug combination

Origin of Product

United States

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